4-(2,4-Dithioxo-1,3-thiazolidin-3-yl)butanoic acid
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Overview
Description
4-(2,4-Dithioxo-1,3-thiazolidin-3-yl)butanoic acid is a chemical compound with the molecular formula C7H9NO2S3 and a molecular weight of 235.347 g/mol . This compound is known for its unique structure, which includes a thiazolidine ring with two thioxo groups and a butanoic acid side chain. It is used primarily in proteomics research and has various applications in scientific research .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with proteins involved in proteomics research .
Mode of Action
It’s worth noting that thiazolidinone derivatives have been reported to interact with the ligand-binding domain (lbd) of peroxisome proliferator-activated receptors (ppars), promoting targeted gene expression .
Biochemical Pathways
The activation of ppars by thiazolidinone derivatives can influence various metabolic processes, including lipid metabolism, glucose homeostasis, and inflammation .
Result of Action
The activation of ppars by similar compounds can lead to changes in gene expression, potentially influencing cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For instance, this compound is recommended to be stored at room temperature .
Biochemical Analysis
Biochemical Properties
4-(2,4-Dithioxo-1,3-thiazolidin-3-yl)butanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as proteases, by binding to their active sites. The interaction between this compound and these enzymes can lead to the modulation of enzymatic activity, which can have downstream effects on metabolic pathways and cellular processes .
Cellular Effects
The effects of this compound on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can modulate cell signaling pathways such as the mitogen-activated protein kinase pathway, leading to changes in cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular function. For example, this compound can inhibit the activity of certain proteases by forming a covalent bond with the active site, thereby preventing substrate binding and enzymatic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, including oxidative stress and apoptosis. These findings highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can interact with enzymes and cofactors that are essential for metabolic processes, such as the tricarboxylic acid cycle and glycolysis. The compound can also affect metabolic flux and metabolite levels, leading to changes in energy production and cellular metabolism. Understanding the metabolic pathways involving this compound can provide insights into its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, such as the cytoplasm and nucleus. The distribution of this compound within tissues can also influence its therapeutic efficacy and potential side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dithioxo-1,3-thiazolidin-3-yl)butanoic acid typically involves the reaction of appropriate thiazolidine derivatives with butanoic acid precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the desired chemical properties and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dithioxo-1,3-thiazolidin-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo groups to thiol groups.
Substitution: The thiazolidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
4-(2,4-Dithioxo-1,3-thiazolidin-3-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid: Similar structure but with a benzylidene group.
N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides: Contains a benzothiazole ring.
Thiazolidine derivatives: Various derivatives with different substituents on the thiazolidine ring
Uniqueness
4-(2,4-Dithioxo-1,3-thiazolidin-3-yl)butanoic acid is unique due to its specific combination of a thiazolidine ring with two thioxo groups and a butanoic acid side chain. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
IUPAC Name |
4-[2,4-bis(sulfanylidene)-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S3/c9-6(10)2-1-3-8-5(11)4-13-7(8)12/h1-4H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPOMYQMXTULDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=S)N(C(=S)S1)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70485623 |
Source
|
Record name | 4-(2,4-dithioxo-1,3-thiazolidin-3-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70485623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60708-95-4 |
Source
|
Record name | 4-(2,4-dithioxo-1,3-thiazolidin-3-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70485623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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